

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

CAS No.: 861251-10-7

Cat. No.: B3057893

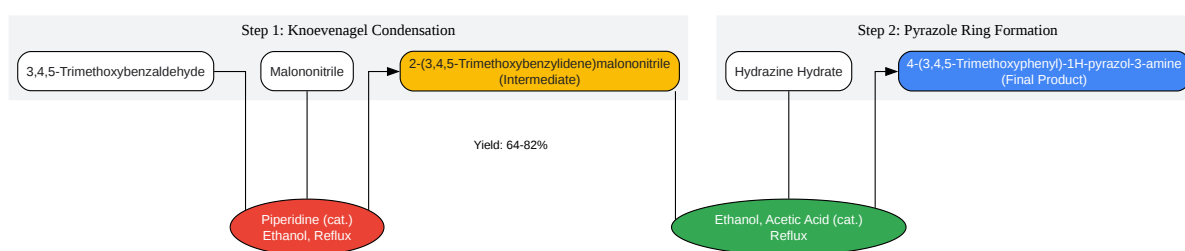
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The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. When coupled with the 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore known for its presence in potent bioactive molecules, the resulting hybrid structure, **4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine**, represents a molecule of significant interest for drug development professionals[4][5]. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles and designed for reproducibility.

Synthetic Strategy: A Two-Step Convergent Approach

The synthesis of **4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine** is efficiently achieved through a two-step sequence. This strategy is predicated on its reliability, high yields, and the commercial availability of the starting materials.

- Step 1: Knoevenagel Condensation. The synthesis begins with the base-catalyzed Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde and malononitrile. This classic carbon-carbon bond-forming reaction creates the key intermediate, 2-(3,4,5-trimethoxybenzylidene)malononitrile[6].
- Step 2: Pyrazole Ring Formation. The α,β -unsaturated dinitrile intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate. This step efficiently constructs the desired 3-aminopyrazole heterocyclic core[1][7].



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Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism: Understanding the 'Why'

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

1. Knoevenagel Condensation Mechanism: This reaction is driven by the formation of a stabilized carbanion.

- Deprotonation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of malononitrile, creating a highly nucleophilic enolate. The two electron-withdrawing cyano groups significantly increase the acidity of these protons, facilitating this step.
- Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde.
- Dehydration: The intermediate aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated α,β -unsaturated system, to yield 2-

(3,4,5-trimethoxybenzylidene)malononitrile[6].

2. Pyrazole Formation Mechanism: This is a classic example of heterocyclic ring formation via cyclocondensation.

- Michael Addition: One nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic β -carbon of the unsaturated intermediate[6].
- Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the nitrile carbons.
- Tautomerization: The resulting iminopyrazole intermediate undergoes tautomerization to form the more stable aromatic 3-aminopyrazole ring structure[1]. The use of an acid catalyst, such as acetic acid, facilitates the condensation steps[1][8].

Detailed Experimental Protocol

Materials and Reagents

Compound	Formula	MW (g/mol)	CAS No.
3,4,5-Trimethoxybenzaldehyde	C ₁₀ H ₁₂ O ₄	196.20	86-81-7[9]
Malononitrile	C ₃ H ₂ N ₂	66.06	109-77-3
Piperidine	C ₅ H ₁₁ N	85.15	110-89-4
Hydrazine Monohydrate (~64%)	H ₆ N ₂ O	50.06	7803-57-8
Ethanol (Absolute)	C ₂ H ₅ OH	46.07	64-17-5
Glacial Acetic Acid	CH ₃ COOH	60.05	64-19-7
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	141-78-6
Hexane	C ₆ H ₁₄	86.18	110-54-3

Safety Precautions:

- Malononitrile is toxic. Handle with gloves in a well-ventilated fume hood.
- Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Piperidine is flammable and corrosive. Handle in a fume hood.

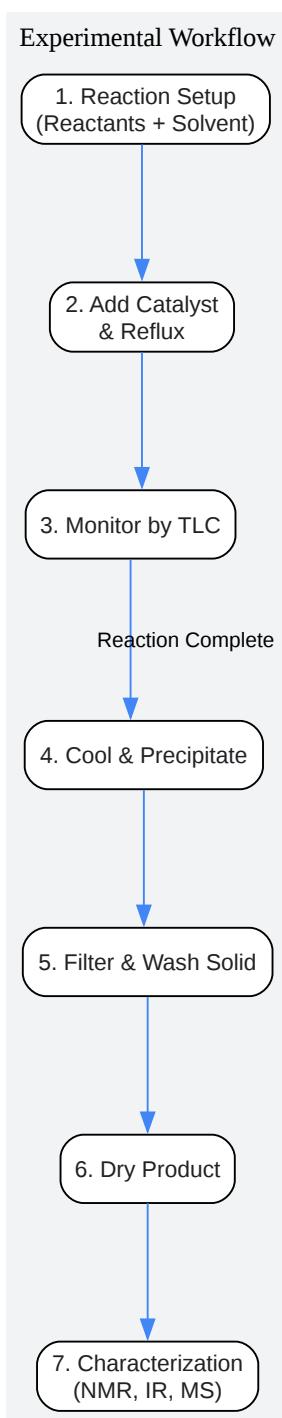
Step 1: Synthesis of 2-(3,4,5-Trimethoxybenzylidene)malononitrile

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.9 mmol).
- **Reagent Addition:** Add absolute ethanol (100 mL) and stir until the aldehyde is completely dissolved. To this solution, add malononitrile (3.36 g, 50.9 mmol, 1.0 eq).
- **Catalyst Addition:** Add piperidine (0.5 mL) as a catalyst. The use of a basic catalyst is essential to deprotonate the malononitrile, initiating the Knoevenagel condensation[6].
- **Reaction:** Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
- **Isolation:** After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
- **Purification:** Collect the resulting solid product by vacuum filtration, wash it with cold ethanol (2 x 20 mL), and dry it under vacuum. This procedure typically yields the product as a pale yellow solid.
 - **Expected Yield:** 64-82%[6].
 - **Characterization:** The IR spectrum is expected to show a sharp absorption band around 2220-2230 cm^{-1} characteristic of the nitrile ($\text{C}\equiv\text{N}$) group[6].

Step 2: Synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

- **Reaction Setup:** In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the 2-(3,4,5-trimethoxybenzylidene)malononitrile (10.0 g, 40.9 mmol) obtained from Step 1 in ethanol (120 mL).
- **Reagent Addition:** To the suspension, add hydrazine monohydrate (4.1 g, ~81.8 mmol, 2.0 eq).
- **Catalyst Addition:** Add glacial acetic acid (2.0 mL) to catalyze the cyclization reaction^[1].
- **Reaction:** Heat the reaction mixture to reflux for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.
- **Isolation:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
- **Purification:** Pour the concentrated mixture into ice-cold water (200 mL) with stirring. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford **4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine** as a crystalline solid.

Data Summary and Characterization



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Caption: General experimental and purification workflow.

Expected Characterization Data for **4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine**:

- Appearance: Off-white to pale yellow solid.
- ^1H NMR: Protons corresponding to the trimethoxy groups (singlet, $\sim 3.7\text{-}3.9$ ppm, 9H), aromatic protons on the phenyl ring (singlet, $\sim 6.5\text{-}7.0$ ppm, 2H), pyrazole C-H proton (singlet, $\sim 7.5\text{-}8.0$ ppm, 1H), and broad signals for the NH and NH₂ protons.
- ^{13}C NMR: Signals for the methoxy carbons ($\sim 56, 60$ ppm), aromatic carbons, and pyrazole ring carbons.
- IR (cm^{-1}): Broad peaks in the $3200\text{-}3400$ cm^{-1} range (N-H stretching of amine and pyrazole), and characteristic aromatic C-H and C=C stretching bands.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the product ($\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3$, MW: 249.27 g/mol).

This protocol provides a robust and reproducible method for synthesizing **4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine**, a valuable building block for researchers in medicinal chemistry and drug development.

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